

An In-Depth Technical Guide to D-Glucamine: Chemical Structure, Properties, and Applications

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This technical guide provides a comprehensive overview of **D-Glucamine** for researchers, scientists, and drug development professionals. It details its chemical structure, physicochemical properties, biological activities, and experimental protocols.

Chemical Structure and Identification

D-Glucamine, an amino sugar derived from glucose, is characterized by a hexane backbone with five hydroxyl groups and a primary amine at the C-1 position.

Table 1: Chemical Identification of **D-Glucamine**

Identifier	Value
IUPAC Name	(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5- pentol[1]
CAS Number	488-43-7[1][2]
Molecular Formula	C6H15NO5[1][2]
SMILES	C(INVALID-LINKO)O)O">C@@HO)N[1]
InChI Key	SDOFMBGMRVAJNF-SLPGGIOYSA-N[2]

Physicochemical Properties



D-Glucamine is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in a dry, cool place.[2]

Table 2: Physicochemical Properties of **D-Glucamine**

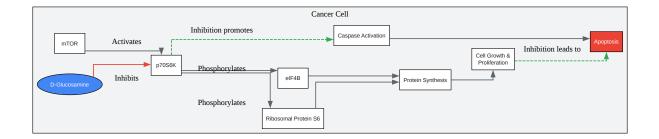
Property	Value
Molecular Weight	181.19 g/mol [1][2]
Melting Point	126-128 °C (decomposes)[2]
Boiling Point	419.1 °C at 760 mmHg (Predicted)
Solubility	Soluble in water.[2]
рКа	9.33 (Predicted)
Appearance	White to off-white crystalline solid[1]

Biological Activity and Signaling Pathways

While research on **D-Glucamine**'s specific biological roles is ongoing, studies on its close analog, D-glucosamine, provide significant insights. D-glucosamine has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting potential anti-tumor applications.[3] One of the key pathways implicated is the inhibition of the p70S6K signaling cascade, which is crucial for protein synthesis and cell growth.[1]

Below is a diagram illustrating the proposed signaling pathway for D-glucosamine-induced apoptosis.





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Proposed signaling pathway of D-glucosamine in cancer cells.

Experimental Protocols Synthesis of D-Glucamine from D-Glucose (Reductive Amination)

This protocol describes a general method for the synthesis of **D-Glucamine** from D-glucose via reductive amination.

Materials:

- D-glucose
- Ammonia (aqueous solution)
- · Raney Nickel or other suitable catalyst
- · Hydrogen gas
- Methanol



- Ethanol
- Deionized water

Procedure:

- Schiff Base Formation: Dissolve D-glucose in methanol. Add an excess of aqueous ammonia
 to the solution. Stir the mixture at room temperature for 2-4 hours to form the corresponding
 Schiff base (glucosylamine).
- Catalytic Hydrogenation: Transfer the reaction mixture to a high-pressure hydrogenation vessel. Add a catalytic amount of Raney Nickel.
- Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat to 50-70 °C.
- Maintain the reaction under stirring for 12-24 hours, monitoring the uptake of hydrogen.
- Work-up and Purification: After the reaction is complete, cool the vessel and carefully vent the hydrogen gas.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain a crude product.
- Recrystallize the crude **D-Glucamine** from an ethanol/water mixture to yield the purified product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the analysis of **D-Glucamine**.

Instrumentation:

- HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
- Amino-based column (e.g., Aminex HPX-87H)



Mobile Phase:

A mixture of acetonitrile and water (e.g., 75:25 v/v)

Procedure:

- Sample Preparation: Accurately weigh and dissolve a known amount of **D-Glucamine** in the mobile phase to prepare a standard solution. Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 μm syringe filter.
- Chromatographic Conditions:

Column Temperature: 30-40 °C

Flow Rate: 0.5-1.0 mL/min

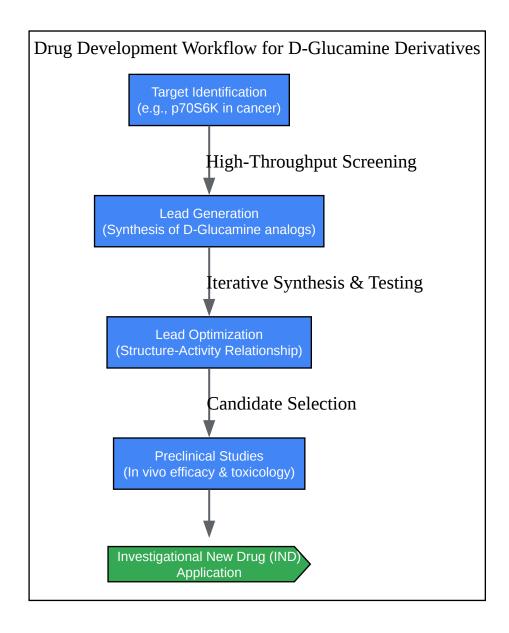
Injection Volume: 10-20 μL

 Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the **D-Glucamine** peak based on the retention time and peak area of the standard.

Experimental Workflow in Drug Development

The development of a new drug candidate involving a scaffold like **D-Glucamine** follows a structured workflow from initial discovery to preclinical studies.





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A representative workflow for drug discovery involving **D-Glucamine**.

This workflow begins with identifying a biological target. Subsequently, a library of **D**-Glucamine derivatives is synthesized and screened for activity. Promising "hits" are then optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties. The most promising candidate then undergoes preclinical testing to assess its efficacy and safety in animal models before an Investigational New Drug (IND) application can be filed to initiate human clinical trials.



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